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Compound of Interest

Compound Name: 1H,3'H-2,4'-Biimidazole

Cat. No.: B15162925 Get Quote

Despite significant interest in the diverse applications of biimidazole compounds, a

comprehensive crystallographic analysis of the 1H,3'H-2,4'-biimidazole isomer and its

derivatives remains elusive in publicly accessible databases. This technical guide, therefore,

utilizes the well-characterized and closely related 2,2'-biimidazole scaffold as a representative

model to provide researchers, scientists, and drug development professionals with an in-depth

understanding of the crystal structure determination and intermolecular interactions inherent to

this important class of heterocyclic compounds.

As a case study, this guide will focus on the crystal structure of 1H,1′H-[2,2′-biimidazol]-3-ium

hydrogen tartrate hemihydrate, a salt of the 2,2'-biimidazole, which offers valuable insights into

the synthesis, crystallographic analysis, and non-covalent interactions that govern the solid-

state architecture of biimidazole systems.

Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis

and crystallization of the compound of interest, followed by data collection and structure

refinement.

Synthesis and Crystallization of 1H,1′H-[2,2′-
biimidazol]-3-ium Hydrogen Tartrate Hemihydrate
The synthesis of the title compound involves the reaction of 2,2'-biimidazole with tartaric acid.

In a typical procedure, equimolar amounts of diimidazole and tartaric acid are dissolved in
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water, with the addition of hydrochloric acid to aid dissolution while stirring. The resulting

solution is then allowed to stand at room temperature for several weeks, during which time

colorless crystals suitable for X-ray diffraction are formed.[1]

Single-Crystal X-ray Diffraction
A suitable single crystal is mounted on a diffractometer equipped with a monochromatic X-ray

source (e.g., Mo Kα radiation). The crystal is cooled to a specific temperature (e.g., 296 K) to

minimize thermal vibrations of the atoms. The diffractometer then rotates the crystal through a

series of angles while irradiating it with X-rays, and the diffraction pattern of thousands of

reflections is collected on a detector.

Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors. The initial positions

of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

This initial model is then refined using a least-squares method, which adjusts the atomic

positions, and thermal parameters to best fit the experimental data. Hydrogen atoms are often

located from the difference Fourier map and refined isotropically, while non-hydrogen atoms

are refined anisotropically.

Crystal Structure and Data
The crystal structure of 1H,1′H-[2,2′-biimidazol]-3-ium hydrogen tartrate hemihydrate reveals a

complex network of intermolecular interactions. The asymmetric unit contains two

monoprotonated biimidazolium cations, two tartrate anions, and one water molecule.[1] The

two imidazole rings of the biimidazole cation are slightly twisted with a dihedral angle of 11.5°.

[1]

Crystallographic Data
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Parameter Value[1]

Chemical Formula C₆H₇N₄⁺ · C₄H₅O₆⁻ · 0.5H₂O

Formula Weight 293.25

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 19.3211 (13)

b (Å) 4.8198 (2)

c (Å) 16.1795 (10)

β (°) 122.694 (7)

Volume (Å³) 1267.99 (13)

Z 4

Temperature (K) 296

Radiation Mo Kα (λ = 0.71073 Å)

μ (mm⁻¹) 0.13

Intermolecular Interactions
The crystal packing is dominated by a rich network of hydrogen bonds. Strong N—H···O and O

—H···N hydrogen bonds link the biimidazolium cations and the tartrate anions.[1] Additionally,

O—H···O hydrogen bonds involving the water molecule and the tartrate anions connect these

units into zigzag layers.[1] These layers are further linked into a three-dimensional

supramolecular architecture through C—H···O interactions.[1]

Visualizing the Workflow and Interactions
The following diagrams, generated using the DOT language, illustrate the logical workflow of

crystal structure determination and the intricate network of interactions within the crystal lattice.
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Experimental workflow for crystal structure determination.
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Key intermolecular interactions in the crystal structure.

Conclusion
While the crystal structure of 1H,3'H-2,4'-biimidazole remains to be elucidated, the detailed

analysis of its 2,2'-isomer provides a robust framework for understanding the crystallographic

features of biimidazoles. The prevalence of strong hydrogen bonding and other non-covalent

interactions highlights their critical role in dictating the supramolecular assembly of these

compounds. This technical guide serves as a foundational resource for researchers engaged in

the design and synthesis of novel biimidazole-based molecules for applications in medicinal

chemistry and materials science, emphasizing the importance of crystallographic studies in

understanding structure-property relationships.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15162925#crystal-structure-of-1h-3-h-2-4-
biimidazole-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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